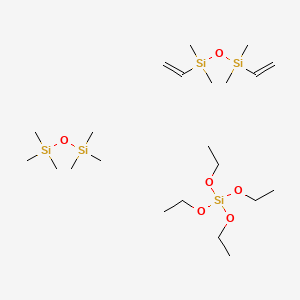
3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide is a complex chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple amino acids and iodine atoms, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as the use of carbodiimides or other coupling reagents. The final step involves the deprotection of functional groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification methods. The use of advanced chromatographic techniques ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide undergoes various chemical reactions, including:
Oxidation: The iodine atoms in the compound can participate in oxidation reactions, leading to the formation of iodinated derivatives.
Reduction: Reduction reactions can remove iodine atoms, resulting in deiodinated products.
Substitution: The compound can undergo substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide or potassium iodide.
Major Products Formed
Scientific Research Applications
3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of thyroid-related disorders.
Industry: The compound’s unique properties make it valuable in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide involves its interaction with specific molecular targets. The iodine atoms play a crucial role in modulating the compound’s activity, influencing its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodo-L-thyronine: A thyroid hormone analog with similar iodine content.
Indole derivatives: Compounds with a similar aromatic structure and biological activity.
Uniqueness
3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide stands out due to its unique combination of amino acids and iodine atoms, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36I2N6O6S/c1-15(34-27(41)20(31)12-17-10-18(29)24(38)19(30)11-17)26(40)33-14-23(37)35-22(13-16-6-4-3-5-7-16)28(42)36-21(25(32)39)8-9-43-2/h3-7,10-11,15,20-22,38H,8-9,12-14,31H2,1-2H3,(H2,32,39)(H,33,40)(H,34,41)(H,35,37)(H,36,42) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQZVBXNIJOSOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36I2N6O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657536 |
Source


|
| Record name | 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103226-15-9 |
Source


|
| Record name | 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one](/img/structure/B560958.png)
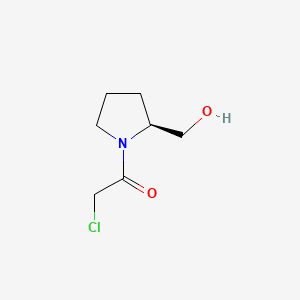
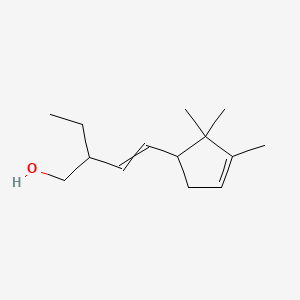
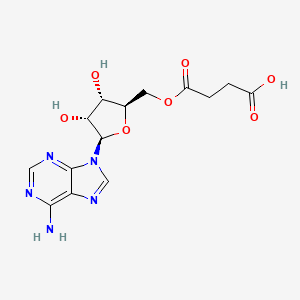
![3-Cyclopentene-1-carboxaldehyde, 2-(1,3-butadienyl)-, [1R-[1alpha,2alpha(Z)]]- (9CI)](/img/new.no-structure.jpg)

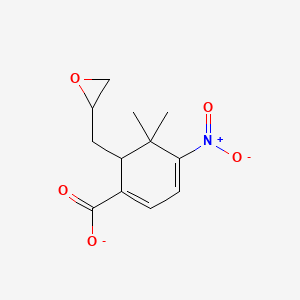
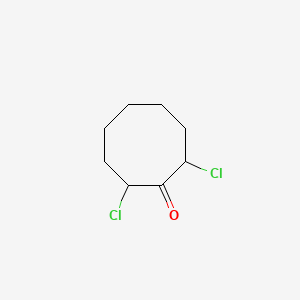
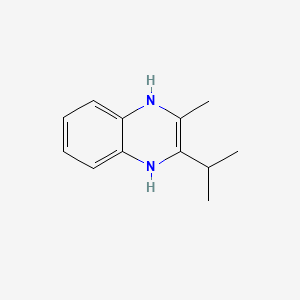
acetyl chloride](/img/structure/B560971.png)
![(4E)-4-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B560974.png)
![Bicyclo[4.2.0]octa-2,4-diene-7-carboxylic acid](/img/structure/B560975.png)
